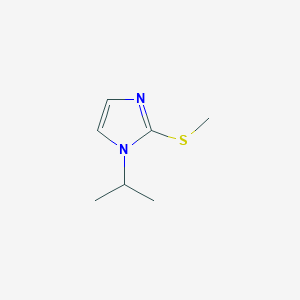
2-(Methylsulfanyl)-1-(propan-2-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-(1-methylethyl)-2-(methylthio)- is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their aromaticity and are widely used in various chemical and biological applications. This particular compound features a unique substitution pattern, with an isopropyl group at the 1-position and a methylthio group at the 2-position, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-(1-methylethyl)-2-(methylthio)- can be achieved through several methods. One common approach involves the Debus–Radziszewski imidazole synthesis, which is adapted to yield substituted imidazoles. This method typically involves the condensation of glyoxal, ammonia, and an aldehyde in the presence of an acid catalyst . The specific substituents, such as the isopropyl and methylthio groups, can be introduced through appropriate starting materials or post-synthetic modifications.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Advanced techniques such as flow chemistry and microwave-assisted synthesis may also be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 1-(1-methylethyl)-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of the methylthio group.
Substitution: Nucleophilic substitution reactions can occur at the 2-position, where the methylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylthio derivatives.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
1H-Imidazole, 1-(1-methylethyl)-2-(methylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-(1-methylethyl)-2-(methylthio)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the isopropyl and methylthio groups can influence its binding affinity and selectivity for target molecules. Molecular targets and pathways involved may include enzyme inhibition, receptor modulation, and disruption of microbial cell membranes.
Comparison with Similar Compounds
- 1H-Imidazole, 1-methyl-2-(methylthio)-
- 1H-Imidazole, 1-(1-methylethyl)-2-thio-
- 1H-Imidazole, 2-(methylthio)-
Comparison: 1H-Imidazole, 1-(1-methylethyl)-2-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, binding affinity, and selectivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61682-20-0 |
|---|---|
Molecular Formula |
C7H12N2S |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
2-methylsulfanyl-1-propan-2-ylimidazole |
InChI |
InChI=1S/C7H12N2S/c1-6(2)9-5-4-8-7(9)10-3/h4-6H,1-3H3 |
InChI Key |
NVHZSIMOPJXJKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


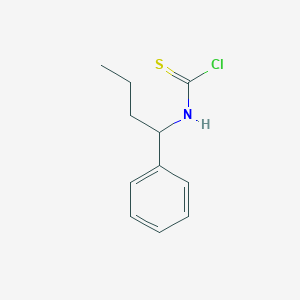
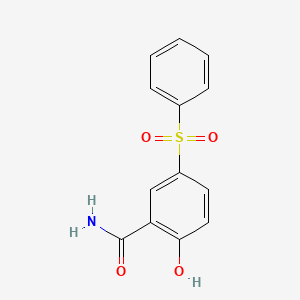
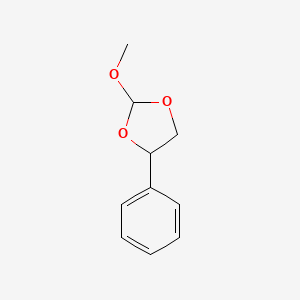
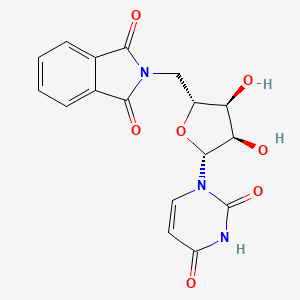
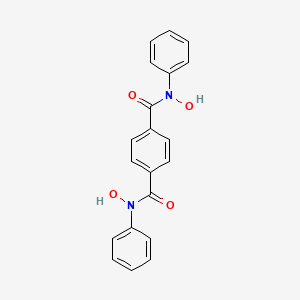
![Methyl 2-[(chloroacetyl)oxy]-5-nitrobenzoate](/img/structure/B14579220.png)
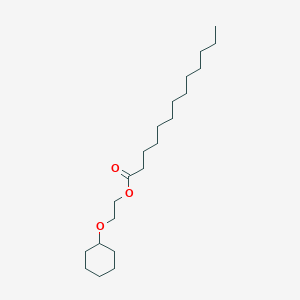
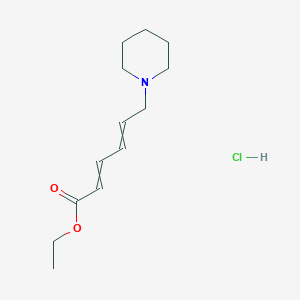
![1,1'-[([1,1'-Biphenyl]-3-yl)methylene]dipiperidine](/img/structure/B14579250.png)
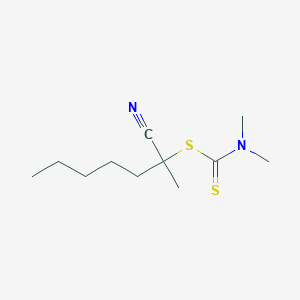
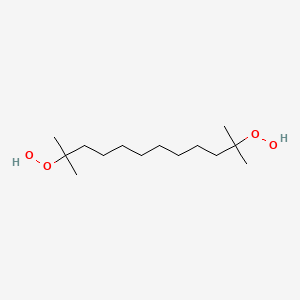

![Ethyl [4-(4-oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetate](/img/structure/B14579266.png)

